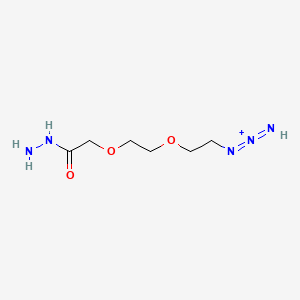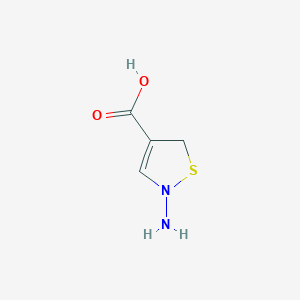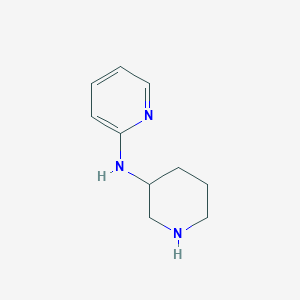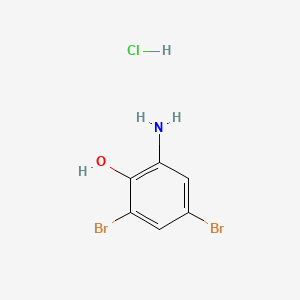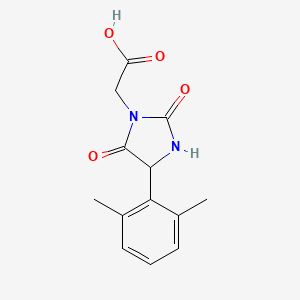
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is an organic compound with a complex structure that includes an imidazolidinone ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 2,6-dimethylaniline with chloroacetic acid to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2,6-dimethylphenyl)acetic acid
- 2,6-Dimethylanilino(oxo)acetic acid
- Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
Uniqueness
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its specific structural features, such as the imidazolidinone ring and the dimethylphenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[4-(2,6-dimethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c1-7-4-3-5-8(2)10(7)11-12(18)15(6-9(16)17)13(19)14-11/h3-5,11H,6H2,1-2H3,(H,14,19)(H,16,17) |
InChI Key |
WKLFERKHDAYQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2C(=O)N(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







